Cas no 82671-03-2 (Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate)

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate structure
82671-03-2 structure
Product name:Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
CAS No:82671-03-2
MF:C8H6Cl2FNO2
Molecular Weight:238.043143749237
MDL:MFCD09757511
CID:706724
PubChem ID:13210747

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
    • 3-Pyridinecarboxylicacid, 2,6-dichloro-5-fluoro-, ethyl ester
    • ETHYL 2,6-DICHLORO-5-FLUORONICOTINATE
    • 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxylic Acid Ethyl Ester
    • 2,6-Dichloro-5-fluoro-nicotinic acid ethyl ester
    • ethyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate
    • ethyldichlorofluoronicotinate
    • Ethyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate (ACI)
    • 2,6-Dichloro-5-fluoronicotinic acid ethyl ester
    • ethyl2,6-dichloro-5-fluoronicotinate
    • DTXSID60528119
    • NC-0751
    • AKOS005073712
    • ethyl 2,6-dichloro-5-fluoro-pyridine-3-carboxylate
    • CS-0169351
    • E83952
    • MFCD09757511
    • J-520677
    • FPPLCOWQBGOFDU-UHFFFAOYSA-N
    • SCHEMBL860929
    • 82671-03-2
    • 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-, ethyl ester
    • MDL: MFCD09757511
    • インチ: 1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3
    • InChIKey: FPPLCOWQBGOFDU-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=NC(Cl)=C(F)C=1)OCC

計算された属性

  • 精确分子量: 236.97600
  • 同位素质量: 236.9759620g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

  • PSA: 39.19000
  • LogP: 2.70420

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Security Information

  • HazardClass:IRRITANT

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM132744-5g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
5g
$486 2023-02-18
Key Organics Ltd
NC-0751-25G
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
25g
£596.00 2025-02-08
abcr
AB270458-1 g
Ethyl 2,6-dichloro-5-fluoronicotinate; 95%
82671-03-2
1g
€140.70 2022-06-11
Key Organics Ltd
NC-0751-5MG
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
5mg
£46.00 2025-02-08
Chemenu
CM132744-1g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
1g
$224 2023-02-18
Chemenu
CM132744-1g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
1g
$224 2021-08-05
Chemenu
CM132744-5g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
5g
$486 2021-08-05
TRC
B125118-50mg
Ethyl 2,6-Dichloro-5-fluoronicotinate
82671-03-2
50mg
$ 50.00 2022-06-07
Key Organics Ltd
NC-0751-0.5G
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
0.5g
£55.00 2023-09-07
Key Organics Ltd
NC-0751-5G
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
5g
£149.00 2025-02-08

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Sodium 3-ethoxy-2-fluoro-3-oxoprop-1-en-1-olate Solvents: Ethanol
2.1 Reagents: Phosphorus pentachloride
3.1 Reagents: Sulfuric acid
4.1 Reagents: Boron trifluoride etherate
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Synthetic Circuit 2

Reaction Conditions
Reference
1,8-Naphthyridine derivatives and their salts
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Phosphorus pentachloride
3.1 Reagents: Sulfuric acid
4.1 Reagents: Boron trifluoride etherate
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium methoxide
2.1 Reagents: Phosphorus trichloride
3.1 Reagents: Sulfuric acid Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphorus trichloride
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride
2.1 Reagents: Sulfuric acid
3.1 Reagents: Boron trifluoride etherate
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Synthetic Circuit 7

Reaction Conditions
Reference
1,8-Naphthyridine derivatives and their salts
, Japan, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Thionyl chloride
3.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Thionyl chloride
2.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid
2.1 Reagents: Boron trifluoride etherate
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Raw materials

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Preparation Products

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:82671-03-2)Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
A840410
Purity:99%/99%
はかる:10.0g/25.0g
Price ($):287.0/717.0